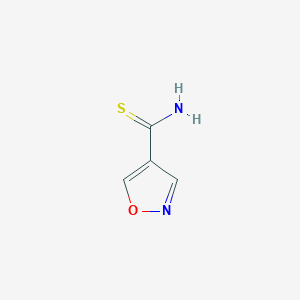

1,2-Oxazole-4-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYHFVWUAHLFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693007 | |

| Record name | 1,2-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-81-7, 68251-67-2 | |

| Record name | 4-Isoxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,2 Oxazole 4 Carbothioamide and Its Analogs

Established Synthetic Pathways for the 1,2-Oxazole Ring System

The construction of the 1,2-oxazole (isoxazole) core is a critical first step in the synthesis of the target compound. Various methods have been developed, primarily centering on cyclization and condensation reactions.

Cyclization Reactions for Oxazole (B20620) Core Construction

The formation of the 1,2-oxazole ring system is predominantly achieved through two primary pathways: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov A more recent approach involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, which proceeds to form regioisomerically substituted 1,2-oxazoles. nih.gov

Other notable cyclization strategies include:

Copper-Catalyzed Oxidative Cyclization: Enamides can undergo vinylic C-H bond functionalization at room temperature in the presence of a copper(II) catalyst to yield 2,5-disubstituted oxazoles. organic-chemistry.org

Photochemical Transposition: Isoxazoles can be converted into their oxazole counterparts through a photochemical transposition reaction in a continuous flow process. organic-chemistry.org

Metal-Free Annulation: A regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles can be achieved through the metal-free annulation of alkynes, nitriles, and an oxygen source like PhIO in the presence of a strong acid. organic-chemistry.org

From Propargyl Amides: 2,5-disubstituted and 2,4,5-trisubstituted oxazoles can be prepared via a mild, SiO2-mediated cycloisomerization of propargyl amides. nih.gov

The Robinson-Gabriel synthesis is a classical method that forms 2,5-diaryloxazoles through the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Dehydrating agents such as sulfuric acid, PCl₃, POCl₃, or SOCl₂ are often employed to facilitate this cyclization. pharmaguideline.com

Condensation and Esterification Approaches to Oxazole Precursors

The synthesis of precursors is fundamental to the successful construction of the oxazole ring. A common strategy involves the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to generate a β-enamino ketoester intermediate. nih.gov This intermediate is then treated with hydroxylamine hydrochloride to yield the target 1,2-oxazole. nih.gov

A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. nih.gov This approach utilizes a stable triflylpyridinium reagent to activate the carboxylic acid in situ, forming an acylpyridinium salt. This salt is then trapped by isocyanoacetates or tosylmethyl isocyanide (TosMIC), followed by cyclization to the desired oxazole. nih.gov This method has a broad substrate scope and tolerates various functional groups. nih.gov Another approach involves the sequential deprotonation-condensation of anisylsulfanylmethylisocyanide (Asmic) with esters, which affords oxazoles with a versatile C-4 anisylsulfanyl substituent that can be further functionalized. nih.govacs.org

| Precursor 1 | Precursor 2 | Reagents | Product | Citation |

| β-Keto Esters | N,N-dimethylformamide dimethylacetal | - | β-Enamino Ketoesters | nih.gov |

| Carboxylic Acids | Isocyanoacetates | Triflylpyridinium reagent, Base | 4,5-Disubstituted Oxazoles | nih.gov |

| Esters | Anisylsulfanylmethylisocyanide (Asmic) | BuLi | C-4 Anisylsulfanyl Oxazoles | nih.govacs.org |

| Aldehydes | Tosylmethylisocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted Oxazoles | nih.gov |

Utility of Diazo Compounds and Related Reagents in Oxazole Synthesis

The use of diazo compounds is a well-established method for the synthesis of azoles, particularly the 1,3-oxazole isomer. nih.gov One common approach involves the reaction of diazocarbonyl compounds with amides, which proceeds via Rhodium carbene N-H insertion followed by cyclodehydration. nih.gov Another pathway is the [3+2] cycloaddition of diazo compounds with nitriles. nih.govresearchgate.net

Visible light-induced methods have also been developed, using diazo compounds as carbene precursors to react with nitriles, offering a route to polysubstituted oxazoles under mild, transition-metal-free conditions. rsc.org While these methods are powerful, it is important to note that they predominantly yield 1,3-oxazoles. Their application in the direct synthesis of the 1,2-oxazole ring system is less common.

| Diazo Precursor | Co-reactant | Catalyst/Conditions | Product Type | Citation |

| Diazocarbonyl Compounds | Amides | Rh(II) catalysts, then Ph₃P, I₂, Et₃N | 1,3-Oxazoles | nih.gov |

| Diazocarbonyl Compounds | Nitriles | (C₆F₅)₃B or Cu(OTf)₂ | 1,3-Oxazoles | nih.gov |

| Diazo Compounds | Nitriles | Visible light, (i-Pr)₃SiCl | Polysubstituted 1,3-Oxazoles | rsc.org |

Palladium-Catalyzed Coupling Reactions in Oxazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of a pre-formed oxazole ring, enabling the synthesis of a wide array of analogs. ignited.in These reactions allow for the introduction of aryl and heteroaryl substituents at specific positions of the oxazole core.

Key palladium-catalyzed reactions for oxazole functionalization include:

Suzuki-Miyaura Coupling: This reaction is effective for creating C-C bonds. For instance, 2-aryl-4-trifloyloxazoles can be coupled with various aryl and heteroaryl boronic acids. ignited.in Regioselective Suzuki-Miyaura cross-coupling of 2,4-dihalooxazoles has also been successfully demonstrated. ignited.in

Stille Coupling: This method is often used in sequence with other coupling reactions. For example, after a regioselective Suzuki coupling on a dihalooxazole, a subsequent Stille coupling can be employed to synthesize trisoxazoles in high yield. ignited.in Oxazol-2-ylstannanes are used as the nucleophilic partner in these reactions. ignited.in

Direct C-H Arylation: This technique offers an atom-economical way to functionalize the oxazole ring by directly coupling C-H bonds with aryl halides. nih.gov Depending on the ligands and conditions used, monoarylation can be selectively directed to the C2 or C5 position of the oxazole ring using various aryl bromides, chlorides, and triflates. nih.gov

These coupling strategies are crucial for building molecular complexity and synthesizing libraries of oxazole-based compounds. ignited.in

Introduction and Derivatization of the Carbothioamide Functional Group

The final crucial step in synthesizing 1,2-Oxazole-4-carbothioamide (B1501631) is the conversion of a carboxylic acid derivative, specifically a carboxamide, into a carbothioamide (thioamide). This is typically achieved through thioacylation or thionation. The synthetic strategy would involve first preparing 1,2-oxazole-4-carboxamide from its corresponding ester or acid, and then performing the thionation reaction.

Thioacylation Methods for Amide to Thioamide Conversion

The transformation of an amide to a thioamide is a classic reaction in organic synthesis. nih.gov Several reagents and methods are available for this purpose.

Classical Thionating Reagents:

Lawesson's Reagent: (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) is a widely used reagent for the thionation of amides and other carbonyl compounds. nih.govorganic-chemistry.org The reaction is typically carried out under reflux conditions in dry solvents like toluene (B28343) or xylene. nih.gov

Phosphorus Pentasulfide (P₄S₁₀): Also known as Berzelius reagent, P₄S₁₀ is another common, powerful thionating agent used under similar reflux conditions. nih.govorganic-chemistry.org

Modern Thioacylation Methods:

N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt: A novel protocol has been developed using this salt as an efficient thiating reagent. The process involves a one-pot, two-step strategy where the amide is first converted to a benzimidoyl chloride derivative with thionyl chloride, which then reacts with the thiating reagent at room temperature to produce the thioamide in high yields and short reaction times. nih.gov

Thioacyl Dithiophosphates: These reagents can be used for the thioacylation of amines to produce thioamides. nih.gov

PSCl₃/H₂O/Et₃N System: A convenient protocol for thionation uses this system under solventless conditions with microwave irradiation, allowing for a clean, rapid, and efficient synthesis of thioamides. organic-chemistry.org

| Amide Substrate | Thionating Reagent | Conditions | Product | Citation |

| N-aryl-substituted benzamides | Lawesson's Reagent | Reflux in dry toluene/xylene | N-aryl-substituted benzothioamides | nih.gov |

| N-aryl-substituted benzamides | P₄S₁₀ (Berzelius reagent) | Reflux in dry pyridine (B92270) | N-aryl-substituted benzothioamides | nih.gov |

| N-aryl-substituted benzamides | N-isopropyldithiocarbamate isopropyl ammonium salt | One-pot, room temperature | N-aryl-substituted benzothioamides | nih.gov |

| Various Amides | PSCl₃/H₂O/Et₃N | Microwave irradiation, solvent-free | Thioamides | organic-chemistry.org |

Multi-Component Reactions Incorporating Carbothioamide Moieties

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While no MCRs have been specifically reported for the direct synthesis of this compound, the design of such a reaction can be conceptualized based on known MCRs for other heterocyclic systems. A hypothetical one-pot synthesis could involve the reaction of a β-keto-thioamide, hydroxylamine, and a third component that facilitates the cyclization and introduction of substituents.

The primary challenge in developing an MCR for this target lies in the reactivity and compatibility of the thioamide functionality under the reaction conditions required for isoxazole (B147169) ring formation. Thioamides are known to be sensitive to certain reagents and temperatures, which could lead to decomposition or unwanted side reactions.

Table 1: Potential Components for a Hypothetical MCR for this compound

| Component A | Component B | Component C | Potential Product |

| β-Keto-thioamide | Hydroxylamine | Aldehyde | Substituted this compound |

| 1,3-Dicarbonyl compound | Thio-semicarbazide | Oxidizing agent | Aminated 1,2-oxazole derivative |

Further research is required to explore the feasibility of these and other MCR strategies for the direct and efficient synthesis of the this compound scaffold.

Regioselective Synthesis Considerations for this compound

The regioselective synthesis of 1,2-oxazoles is crucial for controlling the substitution pattern on the heterocyclic ring. The two main strategies for constructing the isoxazole ring are the reaction of a 1,3-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne.

In the context of synthesizing this compound, a plausible and regioselective approach involves the synthesis of a 1,2-oxazole-4-carboxylic acid derivative as a key intermediate, followed by its conversion to the desired carbothioamide.

A reported method for the regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov This reaction proceeds with high regioselectivity, yielding the desired 4-carboxy-substituted isoxazole. This strategy can be adapted by starting with a suitable β-enamino ketoester to obtain a 1,2-oxazole-4-carboxylate precursor.

The subsequent conversion of the carboxylate to a carbothioamide can be achieved through a two-step process: amidation to form the corresponding 1,2-oxazole-4-carboxamide, followed by thionation. The synthesis of isoxazole-carboxamide derivatives has been accomplished through the coupling of an isoxazole-carboxylic acid with an amine using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

The final and critical step is the thionation of the 1,2-oxazole-4-carboxamide. Lawesson's reagent is a widely used and effective reagent for the conversion of amides to thioamides. beilstein-journals.orgmdpi.comnih.govorganic-chemistry.org The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent such as toluene or xylene.

Table 2: Proposed Regioselective Synthetic Route to this compound

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Isoxazole ring formation | β-Enamino ketoester, Hydroxylamine hydrochloride | 1,2-Oxazole-4-carboxylate |

| 2 | Amidation | Amine, Coupling agent (e.g., EDC) | 1,2-Oxazole-4-carboxamide |

| 3 | Thionation | Lawesson's reagent | This compound |

This multi-step approach, while not a one-pot synthesis, offers a high degree of control over the regiochemistry, ensuring the desired substitution pattern on the 1,2-oxazole ring.

Green Chemistry Approaches and Sustainable Synthetic Technologies in Oxazole Preparation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of 1,2-oxazole synthesis, several green and sustainable technologies have been explored, which could be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of various oxazole and isoxazole derivatives has been successfully achieved under microwave conditions. This technology could be particularly beneficial for the cyclization step to form the isoxazole ring and potentially for the amidation and thionation steps, reducing energy consumption and reaction times.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. Ultrasound irradiation has been utilized in the synthesis of heterocyclic compounds, including isoxazoles. The mechanical effects of acoustic cavitation can improve mass transfer and accelerate the reaction, making it a greener alternative to traditional methods.

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthetic process. While the solubility of reactants and reagents needs to be considered, exploring greener solvent systems for the synthesis of the 1,2-oxazole precursor and its subsequent transformations is a key aspect of developing a sustainable process. For instance, the thionation of amides has been explored in greener solvents, and in some cases, under solvent-free conditions.

Table 3: Green Chemistry Approaches Applicable to the Synthesis of this compound

| Green Approach | Application in Synthesis | Potential Benefits |

| Microwave Irradiation | Ring formation, Amidation, Thionation | Reduced reaction time, Increased yield, Energy efficiency |

| Ultrasound Irradiation | Ring formation, Amidation | Enhanced reaction rates, Milder reaction conditions |

| Greener Solvents | All reaction steps | Reduced environmental impact, Improved safety |

| Catalysis | Amidation, Thionation | Reduced waste, Reusability of catalyst |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally friendly.

Chemical Reactivity and Transformation Mechanisms of 1,2 Oxazole 4 Carbothioamide

Intrinsic Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms in adjacent positions. cymitquimica.com This arrangement results in a unique electronic distribution that influences its reactivity.

Nucleophilic Reactivity of the Ring Heteroatoms

The nitrogen atom in the 1,2-oxazole ring possesses a lone pair of electrons and can act as a nucleophile. Protonation typically occurs at this nitrogen atom. tandfonline.com The oxygen atom, being more electronegative, holds its lone pairs more tightly, making it a weaker nucleophile. The nucleophilicity of the ring nitrogen can be influenced by substituents on the ring.

Electrophilic Substitution Patterns on the Oxazole (B20620) Nucleus

Electrophilic substitution on the 1,2-oxazole ring is influenced by the directing effects of the heteroatoms and any existing substituents. Generally, the electron-rich nature of the ring makes it susceptible to electrophilic attack. The presence of the carbothioamide group at the 4-position will influence the regioselectivity of such reactions. Due to the weak N-O bond, the 1,2-oxazole ring can be prone to ring-opening reactions under certain conditions, such as UV irradiation. researchgate.net

Reactivity of the Carbothioamide Group

The carbothioamide group (-C(=S)NH2) is a versatile functional group with distinct reactivity patterns.

Tautomerism and its Influence on Reactivity

The carbothioamide group can exist in tautomeric forms, primarily the thione form (C=S) and the thiol form (C-SH). The equilibrium between these tautomers is influenced by the solvent and the electronic nature of the rest of the molecule. researchgate.net This tautomerism is significant as the thiol form introduces a nucleophilic sulfur atom, which can participate in a different set of reactions compared to the thione form.

| Tautomeric Form | Structure | Key Reactive Feature |

| Thione Form | -C(=S)NH₂ | Electrophilic carbon, nucleophilic sulfur |

| Thiol Form | -C(SH)=NH | Nucleophilic sulfur, nucleophilic nitrogen |

Reactions Involving the Thiocarbonyl Sulfur Atom

The sulfur atom of the thiocarbonyl group in the thione tautomer is nucleophilic and can react with various electrophiles. evitachem.com It can undergo reactions such as alkylation, acylation, and oxidation. Oxidation with reagents like hydrogen peroxide or m-chloroperbenzoic acid can convert the thiocarbonyl group to a sulfoxide (B87167) or sulfone, altering the compound's electronic properties and reactivity. vulcanchem.com The thiocarbonyl group can also participate in cycloaddition reactions. uzh.ch

Derivatization and Functionalization Strategies

The dual functionality of 1,2-oxazole-4-carbothioamide (B1501631) allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of diverse molecular architectures.

The carbothioamide group is a key handle for derivatization. For instance, it can react with hydrazine (B178648) hydrate (B1144303) to form 1,2,4-triazole (B32235) derivatives. researchgate.net Furthermore, the carbothioamide can undergo condensation reactions with α-haloketones to yield thiazole (B1198619) rings.

The 1,2-oxazole ring itself can be constructed through various methods, such as the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride, which can be a route to substituted 1,2-oxazole-4-carboxylates that could potentially be converted to the corresponding carbothioamide. nih.gov The functionalization of the 1,2-oxazole ring can also be achieved through cycloaddition reactions. nih.gov

Below is a table summarizing some of the key derivatization reactions of this compound and related structures.

| Starting Material | Reagent(s) | Product Type | Reference |

| Carbothioamide derivatives | Hydrazine hydrate | 1,2,4-Triazole derivatives | researchgate.net |

| Thioamide | α-Halo ketones | Thiazole derivatives | evitachem.com |

| β-Enamino ketoesters | Hydroxylamine hydrochloride | 1,2-Oxazole-4-carboxylates | nih.gov |

| Carbothioamide | Hydrogen peroxide or mCPBA | Sulfoxides or Sulfones | vulcanchem.com |

| Isothiocyanates | α-Diazoketones | 1,3-Oxathioles | uzh.ch |

Modifications at the Amino Nitrogen of the Carbothioamide

The carbothioamide group (-CSNH₂) in this compound possesses two primary nucleophilic centers: the sulfur atom and the amino nitrogen atom. The amino group can undergo various modifications, such as N-alkylation and N-acylation, with electrophilic reagents. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the behavior of related N-substituted aminomethyl oxazoles and other heterocyclic carbothioamides. acs.org

For instance, the reaction of related aminomethyl oxazoles with primary amines, promoted by agents like silver perchlorate (B79767) (AgClO₄), has been shown to yield N-substituted products. acs.org This suggests that the amino group of this compound could be similarly functionalized. The synthesis of N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamides has been achieved through the reaction of a corresponding hydrazide with various isothiocyanates, demonstrating the formation of N-substituted thioamide moieties.

Furthermore, the general reactivity of thioamides includes reactions with alkyl halides to form thioimidates or, under basic conditions, direct N-alkylation. Acylation with acyl chlorides or anhydrides would lead to the formation of N-acylcarbothioamides. These transformations allow for the introduction of a wide array of substituents, enabling the synthesis of diverse derivatives.

Table 1: Plausible Reactions at the Amino Nitrogen of this compound

| Reaction Type | Reagent Example | Potential Product Structure |

| N-Alkylation | Alkyl Halide (R-X) | 1,2-Oxazole-4-C(S)NHR |

| N-Acylation | Acyl Chloride (RCOCl) | 1,2-Oxazole-4-C(S)NHCOR |

| Reaction with Isocyanate | R-N=C=O | 1,2-Oxazole-4-C(S)NHC(O)NHR |

| Reaction with Isothiocyanate | R-N=C=S | 1,2-Oxazole-4-C(S)NHC(S)NHR |

Substituent Effects on Reaction Outcomes and Selectivity

Substituents on the 1,2-oxazole ring can profoundly influence the reactivity and selectivity of reactions involving the carbothioamide group. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density of the heterocyclic ring and, by extension, the C4-carbothioamide moiety.

Studies on analogous α-ketooxazoles, where a keto group is present at the C4 or C5 position, provide significant insight into these effects. Research on α-ketooxazole inhibitors of fatty acid amide hydrolase (FAAH) has demonstrated a clear linear relationship between the inhibitor potency (K_i) and the Hammett parameter (σ) of the substituent. nih.govnih.gov For C4-substituted α-ketooxazoles, a plot of the Hammett σ_m versus –log K_i yielded a slope (ρ) of 3.37. nih.gov The large, positive ρ value indicates that the reaction is highly sensitive to electronic effects and is accelerated by electron-withdrawing groups, which enhance the electrophilicity of the adjacent carbonyl carbon. nih.gov

This principle can be extrapolated to this compound. Electron-withdrawing substituents (e.g., -NO₂, -CN, -CF₃) at the C3 or C5 positions are expected to decrease the electron density on the oxazole ring, making the carbon of the carbothioamide group more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) would increase electron density, potentially enhancing the nucleophilicity of the thioamide's sulfur and nitrogen atoms. clockss.org These substituent effects can be crucial in directing the outcome and selectivity of chemical transformations, including modifications and annulation reactions. nih.govnih.gov

Theoretical studies on arene-fused 1,2-oxazole N-oxides also highlight the role of substituents in modulating the geometry and aromaticity of the ring system, which in turn affects its reactivity profile. researchgate.netuoa.gr

Table 2: Predicted Influence of Substituents on the Reactivity of this compound

| Substituent Position | Substituent Type | Expected Effect on Carbothioamide Carbon Electrophilicity | Expected Effect on Amino/Thio Nucleophilicity |

| C3 or C5 | Electron-Withdrawing (e.g., -NO₂) | Increase | Decrease |

| C3 or C5 | Electron-Donating (e.g., -OCH₃) | Decrease | Increase |

Annulation Reactions Leading to Fused Heterocyclic Systems

The carbothioamide group is a versatile building block for the synthesis of fused heterocyclic systems through annulation reactions. In these reactions, both the nitrogen and sulfur atoms can participate in cyclization, leading to the formation of new rings fused to the oxazole core.

A notable example of an annulation reaction involving carbothioamides is the [3+3] cycloaddition with cyclopropenones. arabjchem.org This reaction, typically conducted in refluxing ethanol, provides a direct route to 1,3-thiazinan-4-one scaffolds. Applied to this compound, this would involve the thioamide acting as a three-atom component (S-C-N) to react with the cyclopropenone, potentially forming an oxazolo[4,5-e] Current time information in Bangalore, IN.acs.orgthiazin-4-one system. arabjchem.org

Another classic and highly probable transformation is the Hantzsch thiazole synthesis. This involves the reaction of a thioamide with an α-halocarbonyl compound (e.g., α-haloketone or α-haloester). The reaction proceeds via initial S-alkylation of the carbothioamide followed by intramolecular cyclization and dehydration to afford a thiazole ring. Starting with this compound, this strategy would lead to the formation of a 4,2'-bithiazole-oxazole system, a structure of interest in medicinal chemistry.

These annulation reactions significantly expand the structural diversity accessible from this compound, providing pathways to complex, polycyclic heterocyclic frameworks. chim.it

Table 3: Potential Annulation Reactions for this compound

| Reaction Name | Co-reactant | Resulting Fused/Linked System |

| [3+3] Annulation | Cyclopropenone | Oxazolo[4,5-e] Current time information in Bangalore, IN.acs.orgthiazin-4-one |

| Hantzsch Thiazole Synthesis | α-Haloketone (RCOCH₂X) | 2-Substituted-4-(1,2-oxazol-4-yl)thiazole |

| Reaction with Hydrazonoyl Halides | ArC(Cl)=NNHAr' | Oxazolo[4,5-e] Current time information in Bangalore, IN.nih.govirispublishers.comtriazine derivative |

| Reaction with Dihaloalkanes | X-(CH₂)n-X | Oxazolo-fused thiazepine or thiazocine |

Photoisomerization and Rearrangement Pathways of Related Heterocycles

The 1,2-oxazole (isoxazole) ring system is known for its rich photochemistry, most notably its photoisomerization to the corresponding 1,3-oxazole. acs.orgnih.gov This rearrangement is a general and well-studied process for isoxazoles, typically initiated by UV light irradiation (200–330 nm). nih.govirispublishers.com Although the specific photochemistry of this compound has not been detailed, the behavior of the core ring system is expected to follow established pathways.

The mechanism is understood to proceed via the initial homolytic cleavage of the weak N-O bond upon photoexcitation. nih.govbiorxiv.org This leads to the formation of a high-energy vinylnitrene diradical intermediate. From this point, several pathways have been proposed and computationally studied: nih.govacs.org

Ring Contraction-Ring Expansion: The vinylnitrene can rapidly collapse to form a highly strained acyl-2H-azirine intermediate. irispublishers.comrsc.org This azirine can then undergo cleavage of the C-C single bond to produce a nitrile ylide. Subsequent 1,5-electrocyclization of the nitrile ylide yields the final, more stable 1,3-oxazole product. nih.govacs.org

Direct Path: Some theoretical studies suggest a more direct, one-step mechanism where the excited isoxazole (B147169) permutes its C-N ring bond through a conical intersection to directly form the oxazole product without passing through distinct trappable intermediates like the azirine or nitrile ylide. acs.org

The specific pathway and efficiency of the photoisomerization can be influenced by the substituents on the isoxazole ring. acs.org This photochemical transposition represents a key skeletal transformation of the 1,2-oxazole ring, converting it into its 1,3-oxazole isomer. ucd.ie

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the context of 1,2-oxazole derivatives, the chemical shifts of protons are indicative of their position on the heterocyclic ring and adjacent functional groups. For instance, the methine proton on the 1,2-oxazole ring of a related compound, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate, appears as a singlet at a downfield chemical shift of δ 8.46 ppm. nih.govbeilstein-journals.org This significant downfield shift is characteristic of a proton attached to an electron-deficient aromatic system. In some cases, the presence of rotational conformers, such as those introduced by a tert-butoxycarbonyl (Boc) group, can lead to the observation of two sets of signals with different intensities for the same proton environment. beilstein-journals.org

| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| 1,2-Oxazole methine proton | 8.46 | Singlet | nih.govbeilstein-journals.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. For 1,2-oxazole systems, the carbon signals provide clear evidence for the heterocyclic ring structure. In a study of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the characteristic signals for the 1,2-oxazole ring carbons were observed at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. nih.govbeilstein-journals.org The specific chemical shifts of these carbons are crucial for distinguishing between isomers and confirming the substitution pattern on the oxazole (B20620) ring.

| Carbon Atom | Chemical Shift (δ) in ppm | Reference |

| C-3 | 150.2 | nih.govbeilstein-journals.org |

| C-4 | 108.3 | nih.govbeilstein-journals.org |

| C-5 | 179.5 | nih.govbeilstein-journals.org |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Environments

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the chemical environment of nitrogen atoms. researchgate.net In a relevant study of a 1,2-oxazole derivative, the nitrogen atom within the oxazole ring exhibited a characteristic resonance at δ -3.1 ppm. nih.govbeilstein-journals.org This technique is particularly useful for distinguishing between isomers containing multiple nitrogen atoms, as each nitrogen will have a unique chemical shift based on its bonding and electronic environment. beilstein-journals.orgresearchgate.net

| Nitrogen Environment | Chemical Shift (δ) in ppm | Reference |

| 1,2-Oxazole ring nitrogen | -3.1 | nih.govbeilstein-journals.org |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of a compound provides a unique "fingerprint" based on its constituent bonds. For a molecule like 1,2-Oxazole-4-carbothioamide (B1501631), key vibrational bands would be expected for the C=N and C=C bonds within the oxazole ring, as well as the C=S and N-H bonds of the carbothioamide group. In related heterocyclic compounds, aromatic C=N vibrations are typically observed around 1562 cm⁻¹, and C=C stretching vibrations appear near 1519 cm⁻¹. researchgate.net The presence of a carbothioamide functional group would give rise to characteristic stretching frequencies for the C=S and N-H bonds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). beilstein-journals.org This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound, HRMS would be used to verify its elemental formula of C₄H₄N₂OS. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information, as the molecule breaks apart in a predictable manner upon ionization. This fragmentation analysis helps to corroborate the connectivity of the atoms established by NMR spectroscopy.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. pages.devanton-paar.com This method provides precise data on bond lengths, bond angles, and crystallographic parameters, which are crucial for understanding the molecule's conformation in the solid state.

While specific crystallographic data for the parent this compound is not extensively detailed in the reviewed literature, the structural elucidation of its derivatives is well-documented. For instance, single-crystal X-ray diffraction studies on various substituted 1,2-oxazole compounds have been successfully performed, confirming their molecular structures. beilstein-journals.orgiucr.org

The general workflow for such an analysis involves growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern, a unique arrangement of spots, is collected on a detector. anton-paar.com By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. This map allows for the precise placement of each atom (excluding hydrogen atoms which have very low electron density) within the crystal lattice, revealing detailed structural information. pages.dev

For example, the crystal structure of a derivative, (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, was determined to confirm its regiochemistry. beilstein-journals.org The analysis revealed the spatial arrangement of the 1,2-oxazole ring relative to the piperidinium (B107235) moiety and confirmed the chair conformation of the piperidinium ring. beilstein-journals.org Such studies are vital for validating the outcomes of synthetic procedures and for understanding structure-activity relationships.

Table 1: Example Crystallographic Data for a Substituted 1,2-Oxazole Derivative

| Parameter | Value |

| Chemical Formula | C10H15N2O3+·C2F3O2− |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.345(2) |

| b (Å) | 12.567(3) |

| c (Å) | 15.234(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Note: This data is for (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, a derivative of 1,2-oxazole, and serves as an illustrative example of the type of information obtained from X-ray crystallography. beilstein-journals.org |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purification and purity assessment of this compound and its analogues. researchgate.net HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

In the context of 1,2-oxazole derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.net This technique utilizes a nonpolar stationary phase (often C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

The purity of synthesized 1,2-oxazole compounds is often ascertained by HPLC, where a single, sharp peak indicates a high degree of purity. researchgate.net For instance, the purity of novel 2,4-disubstituted 1,3-oxazole analogues was confirmed using HPLC. researchgate.net Furthermore, chiral HPLC can be used to assess the enantiomeric purity of chiral 1,2-oxazole derivatives. nih.gov This is crucial for pharmacological studies where different enantiomers may exhibit distinct biological activities.

Flash column chromatography is another important purification technique, often used for the large-scale purification of synthesized compounds before final purity analysis by HPLC. nih.govnih.gov Silica gel is a common stationary phase for the column chromatography of oxazole derivatives.

Table 2: Example HPLC Conditions for Analysis of 1,2-Oxazole Derivatives

| Parameter | Condition |

| Instrument | Liquid chromatograph with a diode array detector nih.gov |

| Column | Reversed-phase C18 (e.g., 250 x 30 mm, 15 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile/Water (with 0.1% Trifluoroacetic Acid) nih.gov |

| Flow Rate | 20 mL/min (preparative) nih.gov |

| Detection | UV at 220 nm nih.gov |

| Note: These conditions are representative and may be optimized for specific this compound derivatives. |

Computational and Theoretical Investigations of 1,2 Oxazole 4 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic distribution and energetic landscape, which are crucial for predicting reactivity and stability.

Density Functional Theory (DFT) Applications for Molecular Geometry and Frontier Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For isoxazole (B147169) derivatives, DFT, particularly using the B3LYP functional with various basis sets like 6-311+G(d,p), is employed to determine optimized molecular geometries and analyze frontier molecular orbitals. researchgate.net The calculated bond lengths and angles from DFT studies generally show good agreement with experimental data from X-ray crystallography. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. rsc.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. rsc.org For isoxazole derivatives, DFT calculations are used to compute these orbital energies and the resulting energy gap, which helps in understanding their electronic properties and reactivity. researchgate.net

Chemical reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are often calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net These parameters provide a deeper understanding of the molecule's behavior in chemical reactions.

| Parameter | Description | Significance in 1,2-Oxazole-4-carbothioamide (B1501631) Research |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. rsc.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. rsc.org |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. rsc.org |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | Relates to the molecule's electronegativity. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | "Hard" molecules have a large HOMO-LUMO gap. researchgate.net |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Quantifies the global electrophilic nature of the molecule. researchgate.net |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tracs.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. acs.org

For isoxazole derivatives, MEP analysis helps to identify the reactive sites. For instance, the negative potential is often localized around the oxygen and nitrogen atoms of the isoxazole ring and the sulfur atom of the carbothioamide group, highlighting these as potential sites for electrophilic interaction and hydrogen bond acceptance. dergipark.org.trresearchgate.net Conversely, positive potentials are generally found around the hydrogen atoms. acu.edu.in This information is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's laws of motion, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules like this compound and its interaction with biological targets. mdpi.comnih.gov

For isoxazole derivatives, MD simulations have been used to study their binding modes with various enzymes. mdpi.comnih.gov These simulations can reveal crucial information about the stability of the complex, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon ligand binding. nih.govnih.gov This dynamic view complements the static picture provided by molecular docking.

Molecular Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used in drug discovery to predict how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. semanticscholar.orgresearchgate.net

The process involves placing the ligand in the binding site of the target and calculating a "docking score," which estimates the binding affinity. mdpi.com A lower docking score generally indicates a more favorable binding interaction. tandfonline.com Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. semanticscholar.orgresearchgate.net

Several studies have performed molecular docking on isoxazole derivatives to explore their potential as inhibitors of various enzymes. For example, isoxazole-carboxamide derivatives have been docked into the active sites of COX enzymes, and pyrazole-carbothiamide incorporated isoxazoles have been studied against human Dihydrofolate Reductase (DHFR). nih.govresearchgate.net These studies help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors. researchgate.netnih.gov

| Compound Type | Target Enzyme | Key Interactions Observed | Reference |

|---|---|---|---|

| Pyrazole-carbothiamide isoxazoles | Human Dihydrofolate Reductase (DHFR) | Hydrogen bonding and hydrophobic interactions with active site residues. | researchgate.net |

| Isoxazole-carboxamide derivatives | Cyclooxygenase (COX-1/COX-2) | Binding within the enzyme's active site, with specific interactions determining selectivity. | nih.gov |

| Thiazole-indole-isoxazole derivatives | STAT2 SH2 domain, B helix DNA dodecamer | Significant binding affinity suggesting potential as anticancer agents. | researchgate.net |

| 3-Aryl-5-methyl-isoxazole-4-carboxamides | Hypoxia-inducible factor 2-alpha (HIF-2α) | Identification of potential agonists through virtual screening and docking. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov

SAR studies involve synthesizing and testing a series of related compounds to identify which structural features are important for activity. nih.govcore.ac.uk This qualitative analysis helps to identify the pharmacophore—the essential arrangement of functional groups responsible for the biological effect. For isoxazole derivatives, SAR studies have revealed that substitutions on the phenyl ring and modifications of the linker between the isoxazole and other aromatic systems can significantly impact their anticancer or anti-inflammatory activities. nih.govnih.govacs.org For example, the presence of electron-withdrawing groups on an attached phenyl ring has been shown to enhance inhibitory activity in some cases. nih.gov

QSAR takes this a step further by developing mathematical models that correlate the chemical structures of compounds with their biological activities. mdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create predictive models based on the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecules. mdpi.comnih.gov These models generate contour maps that visualize which regions of the molecule should be modified to enhance activity. mdpi.com For instance, a QSAR study on isoxazole derivatives targeting the farnesoid X receptor (FXR) showed that hydrophobicity at one position and an electronegative group at another were crucial for agonistic activity. mdpi.comnih.gov Such models are invaluable for designing new, more potent derivatives of this compound. tandfonline.comacs.org

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and developing new synthetic routes. Computational chemistry provides a powerful means to investigate reaction mechanisms by locating and characterizing the transition states of elementary reaction steps. wikipedia.org

Transition state theory explains reaction rates by assuming an equilibrium between reactants and an activated complex, known as the transition state. wikipedia.org Computational methods, often based on DFT, can calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, products, and, most importantly, the transition states connecting them. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor controlling the reaction rate. nih.gov

For heterocyclic systems like isoxazoles, computational studies have been used to elucidate the mechanisms of their synthesis. For example, the mechanism of the inverse electron-demand hetero-Diels-Alder reaction between isoxazoles and enamines to form pyridines has been investigated computationally. rsc.org These studies can confirm the proposed reaction pathway, explain the observed regioselectivity, and even reveal the catalytic role of certain reagents. rsc.org Similarly, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a common method for synthesizing isoxazoles, has been studied to understand the reaction mechanism. researchgate.net Although specific studies on the formation of the 4-carbothioamide group on the 1,2-oxazole ring are not widely available, the principles of computational transition state analysis would be directly applicable to understanding this synthetic step.

Exploration of Biological Activities and Underlying Molecular Mechanisms Pre Clinical Focus

Biological Target Identification and Mechanism of Action Studies

Investigations into the mechanisms of action for compounds containing the oxazole (B20620) and carbothioamide moieties have identified several key biological targets. These studies are crucial for understanding how these molecules can influence cellular pathways at a molecular level.

Enzyme Inhibition and Activation Profiles (e.g., Tyrosine Kinases, DNA Topoisomerases)

Derivatives of the oxazole scaffold have been identified as inhibitors of crucial enzyme families involved in cell signaling and DNA maintenance.

Tyrosine Kinases: This class of enzymes is a frequent target for anticancer drug development. Certain derivatives that compete with ATP or the peptide substrate at the enzyme's active site have shown inhibitory activity against protein tyrosine kinases nih.gov. The absence of this inhibitory effect on protein tyrosine kinases has been correlated with a lack of DNA topoisomerase inhibition in some series of compounds nih.gov.

DNA Topoisomerases: These enzymes are essential for managing DNA topology during processes like replication and transcription nih.govsemanticscholar.org. Inhibition of DNA topoisomerase II (Topo II) is a significant strategy in cancer treatment nih.govsemanticscholar.org. Studies on related benzoxazole (B165842) structures have shown that certain derivatives can inhibit both human Topoisomerase I (Topo I) and Topoisomerase IIα (Topo IIα) researchgate.net. For example, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as a potent Topo II inhibitor, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was a notable Topo I inhibitor researchgate.net. Some of these compounds function as catalytic inhibitors, which disrupt the enzymatic activity of Topo II without significantly increasing DNA damage nih.gov.

Receptor Binding and Modulation (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family, and its overexpression is linked to several cancers nih.gov. The development of EGFR inhibitors is a key focus in oncology research.

EGFR Inhibition: Novel chemical series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives have been designed as dual inhibitors targeting both wild-type EGFR (EGFRWT) and its mutated form, EGFRT790M nih.gov. Similarly, derivatives containing a 1,2,4-oxadiazole (B8745197) scaffold have also shown activity against both EGFRWT and EGFRT790M nih.gov. This suggests that the oxazole core can serve as a valuable scaffold for designing compounds that bind to and modulate the activity of this critical receptor.

Interactions with Nucleic Acids (e.g., G-quadruplex, DNA damage)

Certain molecular structures can interact directly with nucleic acids, leading to cellular dysfunction and death. G-quadruplexes (G4s) are non-canonical secondary structures found in guanine-rich regions of DNA and are implicated in regulating cellular processes mdpi.comnih.gov.

G-Quadruplex Stabilization: The stabilization of G-quadruplexes can impede DNA replication, leading to genomic instability and DNA damage, which can be particularly detrimental to cancer cells mdpi.comnih.govmdpi.com. Synthetic macrocyclic compounds containing multiple oxazole rings have been shown to bind to and stabilize G-quadruplex structures in human telomeric DNA nih.gov. This stabilization can enhance replication stress and induce DNA damage, representing a targeted approach for cancers with specific genetic deficiencies researchgate.net.

Protein-Protein Interaction Modulation (e.g., STAT3, Microtubules)

Disrupting key protein-protein interactions (PPIs) is an emerging strategy for cancer therapy. The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a validated anticancer target due to its role in stimulating cell proliferation and preventing apoptosis nih.govnih.gov.

STAT3 Dimerization Inhibition: The activation of STAT3 requires the formation of a dimer through interactions involving its SH2 domain nih.gov. Rationally designed, nonpeptidic small molecules incorporating an oxazole scaffold have been developed to inhibit this dimerization process. These agents have been shown to disrupt STAT3's DNA-binding activity and induce apoptosis in cancer cell lines that depend on STAT3 signaling nih.gov.

In Vitro Biological Activity Assessments in Model Systems

The potential of oxazole-carbothioamide derivatives as therapeutic agents is evaluated through their effects on cancer cells grown in a laboratory setting. These assays measure the ability of the compounds to inhibit cell growth and induce cell death.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., A549, Hep G2, HL-60, C6 glioma)

Derivatives containing the oxazole and carbothioamide functionalities have demonstrated significant antiproliferative and cytotoxic properties across a range of human cancer cell lines. The potency of these compounds is often quantified by their IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth.

Leukemia and Glioma Cells: Studies involving 1,3-oxazole-carbothioamides coupled with indoles revealed selective antiproliferative and cytotoxic properties against HL-60 leukemia and C6 glioma cell lines nih.gov. The presence of the carbothioamide group was noted to enhance this activity nih.gov.

Lung, Liver, and Other Carcinomas: Various oxazole and oxadiazole derivatives have been tested against a panel of cancer cell lines, including A549 (lung carcinoma) and Hep G2 (liver carcinoma), demonstrating a range of cytotoxic effects nih.govbenthamscience.comjksus.org. Some novel benzimidazole (B57391) derivatives also showed potent cytotoxic activity against A549 and C6 glioma cells benthamscience.com.

The table below summarizes the reported cytotoxic activities of various oxazole-related derivatives against several cancer cell lines.

| Compound Class/Derivative | Cell Line | Activity (IC₅₀) | Reference |

| 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives | A549 (Lung) | 0.10 ± 0.052 to 9.83 ± 5.96 µM | nih.gov |

| 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives | Hep G2 (Liver) | 0.10 ± 0.052 to 9.83 ± 5.96 µM | nih.gov |

| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 µM | jksus.org |

| Benzimidazole Derivative (se-182) | Hep G2 (Liver) | 15.58 µM | jksus.org |

| Caffeic acid-based 1,3,4-Oxadiazole (Compound 5) | A549 (Lung) | 18.3 µM | researchgate.net |

| 1,3-Oxazole-carbothioamides | HL-60 (Leukemia) | Significant Antiproliferative Effects | nih.gov |

| 1,3-Oxazole-carbothioamides | C6 (Glioma) | Significant Antiproliferative Effects | nih.gov |

Antimicrobial Efficacy Against Bacterial and Fungal Strains

Derivatives of 1,2-oxazole-4-carbothioamide (B1501631) have demonstrated a wide spectrum of antimicrobial activities. nih.gov The core isoxazole (B147169) structure is a key pharmacophore in various clinically used antibiotics, such as sulfamethoxazole (B1682508) and cloxacillin. ijcrt.org Research has shown that modifications to the isoxazole ring system can lead to compounds with significant antibacterial and antifungal properties. scholarsresearchlibrary.comscholarsresearchlibrary.comipindexing.com

In vitro studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. scholarsresearchlibrary.comscholarsresearchlibrary.com The broth dilution method is commonly used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound required to inhibit visible microbial growth. scholarsresearchlibrary.com

Studies on isoxazole derivatives have identified compounds with potent activity. For instance, certain synthesized 1,2-oxazole derivatives showed higher antibacterial potential against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Proteus mirabilis than the standard drug, ciprofloxacin. researchgate.net Similarly, indole (B1671886) derivatives incorporating a hydrazinecarbothioamide moiety have shown a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against test microorganisms. nih.gov One indole-triazole derivative, in particular, showed significant promise as a lead compound for both antibacterial and antifungal applications. nih.gov

The structural features of these derivatives play a crucial role in their efficacy. For example, isoxazole clubbed with dihydropyrazoles demonstrated notable antifungal activity, while the precursor chalcones showed better antibacterial potency. nih.gov The nature and position of substituents on the phenyl ring are critical for the antimicrobial effect. nih.gov Some research indicates that isoxazole carboxamide derivatives with electron-withdrawing groups, such as halogens, exhibit maximum activity. scholarsresearchlibrary.com Specifically, the presence of methoxy, dimethyl amino, and bromine groups at the C-5 phenyl ring, along with nitro and chlorine groups at the C-3 phenyl ring, has been shown to enhance antibacterial activity. ijpca.org

Table 1: Antimicrobial Activity of Selected Isoxazole Derivatives

| Compound Type | Target Microorganism | Activity/Result | Source |

|---|---|---|---|

| 1,2-Oxazole Derivatives | S. aureus, S. epidermidis, E. coli, P. mirabilis | Higher antibacterial potential than ciprofloxacin. | researchgate.net |

| Indole-Hydrazinecarbothioamide | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | MIC values ranging from 3.125-50 µg/mL. | nih.gov |

| Isoxazole-Dihydropyrazoles | Fungal Strains | Remarkable antifungal activity. | nih.gov |

| Isoxazole Carboxamides | Bacterial and Fungal Strains | Electron-withdrawing groups enhance activity. | scholarsresearchlibrary.com |

Immunomodulatory Properties in Cellular Assays (e.g., Lymphocyte Proliferation, Cytokine Production)

Isoxazole derivatives have been extensively studied for their ability to modulate the immune system, exhibiting a range of effects from immunosuppressive and anti-inflammatory to immunostimulatory. nih.govmdpi.com These activities have been demonstrated in various in vitro models using immune cells from both humans and rodents. mdpi.com

Cellular assays are crucial for determining these properties. For instance, the phytohemagglutinin (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMC) is a common model. science24.com In one study, a series of isoxazole derivatives showed a dose-dependent suppression of PHA-induced lymphocyte proliferation. science24.com The compound designated MZO-2 was particularly active, showing statistically significant suppression at a concentration as low as 1µg/ml. science24.com Conversely, other derivatives, such as 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide (compound M4), have been found to stimulate the proliferation of human PBMCs. nih.gov

The production of cytokines, which are key signaling molecules in the immune system, is also significantly affected by these compounds. The lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in whole blood cultures is a standard assay for this purpose. science24.com While some derivatives showed only a weak ability to suppress TNF-α production, others have demonstrated potent inhibitory effects on proinflammatory cytokines. mdpi.comscience24.com For example, the active metabolite of leflunomide, A771726, suppresses the production of TNF-α and IL-1. mdpi.com Another compound, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, was found to increase LPS-elicited IL-1β production in peritoneal cell cultures, indicating a stimulatory effect. mdpi.com

These differential activities—suppressive versus stimulatory—are highly dependent on the specific chemical structure of the derivative, particularly the nature and location of substituents on the molecule. nih.gov

Anti-inflammatory, Antioxidant, and Other Bioactivities in Cell-Based Models

In addition to antimicrobial and immunomodulatory effects, this compound derivatives are recognized for their significant anti-inflammatory and antioxidant potential. nih.govnih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of isoxazole derivatives have been demonstrated in various cell-based models. mdpi.com A key mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins (B1171923) (like PGE2), key mediators of inflammation. mdpi.comfrontiersin.org The active metabolite of Leflunomide, A771726, has been shown to inhibit PGE2 accumulation in LPS-treated J774.2 macrophage cultures and to inhibit both COX-1 and COX-2 activity in human whole blood cell cultures. mdpi.com Other derivatives have been shown to significantly inhibit the production of proinflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. mdpi.com The carrageenan-induced rat paw edema model is a common in vivo method that complements cell-based assays to confirm anti-inflammatory effects. scholarsresearchlibrary.comeijst.org.uk

Antioxidant Activity: Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to many diseases. nih.gov Isoxazole derivatives have shown promise as antioxidant agents. nih.govnih.gov The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a widely used in vitro method to screen for antioxidant activity. nih.gov In this assay, the antioxidant compound neutralizes the DPPH radical, causing a color change that can be measured. nih.gov

A study on fluorophenyl-isoxazole-carboxamides found several compounds with potent antioxidant activity, some significantly more effective than the standard control, Trolox. nih.gov Specifically, compounds 2a and 2c demonstrated high potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, compared to Trolox's IC50 of 3.10 ± 0.92 µg/ml. nih.gov Both chalcone (B49325) and dihydropyrazole derivatives containing an isoxazole ring have exhibited significant antioxidant activity. nih.gov

Table 2: In Vitro Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamides

| Compound | IC50 (µg/mL) in DPPH Assay |

|---|---|

| 2a | 0.45 ± 0.21 |

| 2c | 0.47 ± 0.33 |

| Trolox (Control) | 3.10 ± 0.92 |

Data from reference nih.gov

Structure-Activity Relationships (SAR) in this compound Derivatives

The biological activities of this compound derivatives are profoundly influenced by their chemical structure. nih.gov Structure-Activity Relationship (SAR) studies are essential for understanding how specific molecular features contribute to potency and selectivity, guiding the design of more effective compounds. nih.gov

Influence of Substituent Effects on Biological Potency and Selectivity

The type and position of substituent groups on the isoxazole core and any associated aromatic rings are critical determinants of biological activity. ijpca.orgnih.gov

For Immunomodulatory Activity: The stimulatory or inhibitory effects of isoxazole derivatives on lymphocyte proliferation and cytokine production are strongly dependent on the origin and location of substituents in the phenyl ring. nih.gov This highlights the potential to fine-tune the immunomodulatory profile by altering these substituents.

For Antimicrobial Activity: SAR studies have revealed that the presence of electron-withdrawing groups, such as fluorine (-F) or trifluoromethyl (-CF3), on an attached phenyl ring can lead to excellent inhibitory activities against certain enzymes. nih.gov In the context of antibacterial action, specific substitutions enhance efficacy; for example, the presence of methoxy, dimethyl amino, or bromine groups at the C-5 phenyl ring and nitro or chlorine groups at the C-3 phenyl ring has been shown to improve antibacterial potency. ijpca.org

For Anti-inflammatory Activity: The substitution pattern on phenyl rings attached to the isoxazole core influences anti-inflammatory effects. For instance, in a series of 4,5-diphenyl-4-isoxazolines, compounds with a sulfonylmethyl group at the para position of the phenyl ring were found to be the most potent analgesic and anti-inflammatory agents. nih.gov

For Anticancer Activity: In isoxazole derivatives screened for cytotoxicity against human cancer cell lines, the presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring on the isoxazole core was found to promote cytotoxic activity. nih.gov

The Significance of the Thioamide Group for Molecular Recognition

The thioamide group (-C(=S)NH2) is a critical functional group that often plays a key role in the biological activity of the parent molecule. It is a bioisostere of the amide group (-C(=O)NH2), but its distinct electronic and steric properties can lead to different interactions with biological targets.

The replacement of the carbonyl oxygen with sulfur in the thioamide group alters several properties:

Hydrogen Bonding: The thioamide group is still a hydrogen bond donor (via the -NH2) and acceptor (via the sulfur atom). However, the larger size and greater polarizability of the sulfur atom compared to oxygen can modify the strength and geometry of these bonds.

Electronic Properties: Sulfur is less electronegative than oxygen, which influences the charge distribution and dipole moment of the thioamide group, potentially affecting how the molecule fits into a receptor's binding pocket.

Lipophilicity: The thioamide group generally increases the lipophilicity of a molecule compared to its amide analog, which can affect cell permeability and interaction with hydrophobic pockets in target proteins.

In the broader context of heterocyclic compounds, the carbothioamide moiety has been integral to the antimicrobial activity of various molecular scaffolds, including those containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings. nih.govresearchgate.net For example, pyrazole-1-carbothioamide derivatives have been synthesized from chalcones and thiosemicarbazide (B42300) and evaluated for a range of biological activities, including antiproliferative effects. pnrjournal.com The presence of the thioamide functional group is often essential for these observed activities, suggesting its direct involvement in molecular recognition and binding to biological targets.

Comparative Analysis with Bioisosteric Analogs

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a fundamental tool in medicinal chemistry for optimizing drug candidates. A classic bioisosteric replacement is the substitution of a sulfur atom for an oxygen atom, such as comparing a thioamide with an amide. nih.gov

Comparing this compound derivatives with their oxygen-containing bioisosteres (i.e., 1,2-oxazole-4-carboxamides) can reveal important insights into SAR. The differences in size, electronegativity, and hydrogen bonding capacity between sulfur and oxygen can lead to significant changes in biological activity. nih.gov

For instance, in a comparative study of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles (which are also bioisosteres), both classes of compounds were found to possess a wide range of similar biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov However, subtle differences in their potency and selectivity often arise due to the different heteroatoms.

In another example, researchers synthesized isoxazole-containing bioisosteres of epibatidine (B1211577), a potent nicotinic acetylcholine (B1216132) receptor agonist. nih.gov By replacing the pyridine (B92270) ring of epibatidine with an isoxazole ring, they created novel analogs. The binding affinities of these analogs were highly dependent on the substituents on the new isoxazole ring. The unsubstituted isoxazole analog had lower binding potency than the 3'-methylisoxazole isostere, demonstrating that even within a bioisosteric series, small structural changes can significantly impact target interaction. nih.gov Such comparative analyses are crucial for mapping the chemical space around a pharmacophore and identifying the optimal functional groups for desired biological effects.

Future Perspectives and Emerging Research Directions

Development of Advanced Synthetic Methodologies for Diversification

The synthesis of 1,2-oxazole, also known as isoxazole (B147169), and its derivatives has been a subject of extensive research, leading to a variety of established methods. nih.govnih.gov However, the future of synthesizing derivatives of 1,2-oxazole-4-carbothioamide (B1501631) will likely focus on developing more efficient, sustainable, and diverse synthetic routes. Modern synthetic strategies such as one-pot reactions, microwave-assisted synthesis, and the use of novel catalysts are becoming increasingly prevalent. tandfonline.comresearchgate.net For instance, the van Leusen oxazole (B20620) synthesis, a powerful method for forming the oxazole ring, has been adapted for the creation of complex molecules and could be further optimized for the synthesis of diverse this compound analogs. mdpi.comnih.gov

The development of regioselective synthesis methods will be crucial for creating specific isomers and avoiding tedious purification steps. A study on the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates highlights the importance of controlling regiochemistry to obtain desired biological activities. nih.gov Future methodologies will likely incorporate green chemistry principles, utilizing environmentally benign solvents and reagents to reduce the environmental impact of synthesis. The aim is to build a diverse library of this compound derivatives, which is essential for comprehensive structure-activity relationship (SAR) studies.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. york.ac.ukresearchgate.netnih.gov These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, thereby accelerating the identification of promising drug candidates. For this compound, AI and ML can be employed to design novel analogs with enhanced therapeutic potential.

By training algorithms on existing data for oxazole and isoxazole derivatives, it is possible to build predictive models for their activity against specific biological targets. researchgate.netnih.gov These models can then be used to screen virtual libraries of this compound derivatives, prioritizing compounds for synthesis and biological testing. Furthermore, de novo drug design algorithms can generate entirely new molecular structures based on the this compound scaffold, optimized for desired properties. nih.gov This data-driven approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Exploration of Novel Biological Targets and Therapeutic Areas at the Molecular Level

The 1,2-oxazole (isoxazole) nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govwisdomlib.orgnih.gov Future research on this compound will involve a systematic exploration of its potential to interact with novel biological targets. High-throughput screening of this compound against a panel of enzymes and receptors could uncover unexpected activities and open up new therapeutic avenues.

For example, isoxazole derivatives have shown promise as inhibitors of enzymes like cyclooxygenase (COX) and as modulators of immune responses. nih.govnih.gov Investigating the effect of the carbothioamide group at the 4-position of the 1,2-oxazole ring on these activities could lead to the discovery of more potent and selective inhibitors. Furthermore, exploring its potential in less-investigated areas, such as neurodegenerative diseases or metabolic disorders, could yield significant breakthroughs. A deeper understanding of the molecular-level interactions between this compound and its biological targets will be crucial for rational drug design and optimization.

Integration with Combinatorial Chemistry and High-Throughput Screening Platforms

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for the rapid synthesis and evaluation of large libraries of compounds. nih.gov Applying these techniques to the this compound scaffold will enable the systematic exploration of its chemical space and the identification of lead compounds with desired biological activities.

The synthesis of a combinatorial library of oxazol-thiazole bis-heterocycles has demonstrated the feasibility of generating diverse oxazole-based compounds for screening. nih.gov A similar approach can be adopted for this compound, where different substituents can be introduced at various positions of the oxazole ring and the carbothioamide moiety. The resulting library can then be subjected to HTS assays against a wide range of biological targets. This unbiased approach increases the probability of discovering novel hits and provides valuable data for building robust SAR models, which can guide further optimization efforts.

Potential for Material Science or Catalytic Applications